molecular formula C20H19FN6O2 B2525399 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396870-20-4

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2525399
CAS RN: 1396870-20-4
M. Wt: 394.41
InChI Key: HDUPETBQBGESML-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Activity

Research into pyridazino(4,5-b)indole-1-acetamide compounds, including 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, has shown their potential for a wide range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds have been highlighted for their synthesis methods and diverse pharmacological applications, demonstrating the chemical versatility and potential utility of this compound in various therapeutic areas (Habernickel, 2002).

Synthesis and Application in Drug Discovery

The ability to synthesize novel classes of compounds, including pyridazin-3-one derivatives, from 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, has been explored for their utility in the synthesis of fused azines. This research underlines the compound's utility as a precursor in the synthesis of a variety of biologically active molecules, which could have implications for drug discovery and development processes (Ibrahim & Behbehani, 2014).

Applications in Medical Research

Antimicrobial Activity

A study on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using related chemical structures as starting materials, demonstrated significant antimicrobial activity. This suggests potential applications of the compound in developing new antimicrobial agents, highlighting its importance in medicinal chemistry and pharmaceutical research (Hossan et al., 2012).

Potential Anti-Cancer Properties

Research into fluoro-substituted benzo[b]pyran compounds, structurally related to 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, has indicated anti-lung cancer activity. This demonstrates the broader potential of fluoro-substituted compounds in cancer research and therapy development (Hammam et al., 2005).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-5-3-14(4-6-15)16-7-8-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUPETBQBGESML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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